Rhodium oxide

Oxygen evolution reaction (OER) Electrocatalysis Water splitting

Sourcing a robust dual-function catalyst for simultaneous oxidation and reduction? Rhodium(III) Oxide (Rh₂O₃) uniquely combines stable Rh³⁺ phase chemistry with phase-dependent catalytic selectivity unmatched by RuO₂, IrO₂, or PtO₂. • Achieves 75 °C lower CH₄ oxidation light-off vs. single-atom Rh; 2.2× higher alkaline HER activity than Pt/C (η₁₀ = 63 mV). • Defined decomposition pathway (RhO₂ → Rh₂O₃ → Rh metal) enables predictable catalyst regeneration protocols. • Supplied as high-purity gray crystalline powder with full QA documentation. Bulk quantities available for R&D and pilot-scale procurement.

Molecular Formula O3Rh2
Molecular Weight 253.809 g/mol
CAS No. 12036-35-0
Cat. No. B082144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhodium oxide
CAS12036-35-0
Molecular FormulaO3Rh2
Molecular Weight253.809 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[Rh+3].[Rh+3]
InChIInChI=1S/3O.2Rh/q3*-2;2*+3
InChIKeyXBBXDTCPEWHXKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhodium Oxide (Rh2O3) Overview


Rhodium oxide (Rh2O3, CAS 12036-35-0) is a gray crystalline or amorphous powder belonging to the platinum group metal (PGM) sesquioxides, characterized by a corundum-type (hexagonal) crystal structure with a density of 8.20 g/cm³ and decomposition at approximately 1100–1150 °C . The compound exhibits two major polymorphic forms—a low-temperature hexagonal phase (α-Rh2O3, corundum structure) and a high-temperature orthorhombic phase (β-Rh2O3) that forms upon heating above 750 °C—each with distinct structural and catalytic signatures [1]. Rh2O3 is widely employed as a heterogeneous catalyst, electrocatalyst precursor, and active component in three-way automotive catalytic converters, where its unique capacity for simultaneous CO oxidation and NOx reduction distinguishes it from Pd-only and Pt-only alternatives [2].

Heterogeneous catalysis and electrocatalyst precursor for oxidation/reduction reactions
Rh³⁺ corundum phase (α-Rh₂O₃) for phase-dependent catalytic studies; orthorhombic β-phase above 750 °C
Automotive three-way catalyst research: simultaneous CO oxidation and NOx reduction context

Why Rh2O3 Cannot Be Substituted


Generic substitution among platinum group metal oxides (e.g., RuO2, IrO2, PtO2) is scientifically unsound because Rh2O3 exhibits a unique combination of oxidation-state stability, phase-dependent reactivity, and electrochemical selectivity that diverges markedly from its in-class counterparts. The stable Rh³⁺ oxidation state in the corundum Rh2O3 phase confers a wider thermodynamic stability range compared to the Ir⁴⁺-dominant rutile IrO2 [1], while Rh2O3's intrinsic oxophilicity and hydrogen binding energy yield HER/HOR activities that can exceed commercial Pt/C by over twofold [2]. Furthermore, Rh2O3 exhibits Raman-active vibrational modes (e.g., 530 cm⁻¹) that serve as definitive spectroscopic fingerprints for phase identification in operando studies, a diagnostic capability not transferable to RuO2 or PdO [3]. The compound's decomposition pathway—direct conversion of RhO2 to Rh2O3 at 850 °C and subsequently to metallic Rh at 1050–1100 °C—also differs fundamentally from the thermal behavior of iridium and ruthenium oxides, with direct implications for catalyst regeneration protocols [4].

Oxidation-state mismatch
Rh₂O₃ stable Rh³⁺ corundum phase may not be replicated by IrO₂ (Ir⁴⁺ rutile); redox behavior and stability range differ, limiting direct substitution.
Electrochemical selectivity shift
HER/HOR activity of Rh–Rh₂O₃ interfaces may exceed Pt/C; replacing with RuO₂ or IrO₂ can alter overpotential and Tafel characteristics, impacting energy efficiency assessment.
Diagnostic fingerprint absent
Raman bands (e.g., ~530 cm⁻¹) used for operando phase identification are specific to Rh₂O₃; RuO₂ or PdO do not share these markers, complicating in situ monitoring.

Rh2O3 Comparative Performance Evidence


OER Performance: Rh2O3 vs. Ir/C

Ultrathin Rh2O3 nanosheet nanoassemblies (Rh2O3-NSNSs) demonstrated substantially improved oxygen evolution reaction (OER) catalytic activity and durability compared to both commercial Ir/C catalyst and recently reported Ir-based electrocatalysts in alkaline medium [1]. The enhanced performance is attributed to the atomically thin two-dimensional morphology that maximizes exposed active sites and facilitates charge transfer, a morphological advantage that Ir/C and bulk IrO2 counterparts cannot replicate without comparable nanostructuring.

OER activity vs. Ir/C
Head-to-head
η₁₀ ~300 mV for Rh₂O₃-NSNSs vs. ~360–380 mV for Ir/C; Tafel slope ~60 vs. ~90 mV dec⁻¹
Reported lower overpotential and Tafel slope support OER energy-efficiency screening
1.0 M KOH, ultrathin nanosheet nanoassemblies; durability maintained
Oxygen evolution reaction (OER) Electrocatalysis Water splitting Alkaline electrolyzers

HER and HOR Activity: Rh–Rh2O3 vs. Pt/C

Rh–Rh2O3 nanoparticles supported on nitrogen-doped carbon (Rh–Rh2O3-NPs/C) exhibited HER activity that is approximately 2.2 times higher than commercial Pt/C in alkaline medium and 1.43 times higher in acidic medium [1]. The catalyst achieved 10 mA cm⁻² current density at an overpotential of only 63 mV in base and 13 mV in acid, with corresponding Tafel slopes that reflect favorable reaction kinetics. The oxophilic nature of Rh2O3 and the optimized hydrogen binding energy at the Rh–Rh2O3 interface are proposed as the mechanistic origins of this enhanced performance.

HER/HOR activity vs. Pt/C
Head-to-head
2.2× higher HER activity in 1 M KOH; η₁₀ = 63 mV (base) vs. 135 mV for Pt/C; 1.43× in acid
Reported activity enhancement may support lower catalyst loading in alkaline electrolyzers
Rh–Rh₂O₃-NPs/C on nitrogen-doped carbon; 0.285 mg cm⁻² loading
Hydrogen evolution reaction (HER) Hydrogen oxidation reaction (HOR) Fuel cells Electrocatalysis

N2O Decomposition & CO Oxidation on Rh2O3/LaPO4

The catalytic performance of Rh2O3 supported on lanthanum phosphate (LaPO4) for N2O decomposition and CO oxidation is strongly dependent on the crystal phase and morphology of the LaPO4 support [1]. Rh2O3 supported on hexagonal LaPO4 nanowires (Rh2O3/LaPO4HNW) demonstrated significantly higher activity than Rh2O3 supported on monoclinic LaPO4 or conventional hexagonal LaPO4 nanoparticles. The activity ranking—Rh2O3/LaPO4HNW > Rh2O3/LaPO4H > Rh2O3/LaPO4-MNW-220 > Rh2O3/LaPO4-MNW-900—correlates with the dispersion of Rh2O3 species, oxygen-adsorption capacity, and surface basicity, demonstrating that procurement decisions must consider not only the Rh2O3 active phase but also the support architecture for optimal performance.

Support-phase activity rank
Head-to-head
Activity sequence: hexagonal LaPO₄ nanowire > hexagonal NP > monoclinic nanowire (220) > monoclinic (900)
Hexagonal LaPO₄ supports yield lower light-off temperatures; support selection critical for N₂O/CO catalysis
Fixed-bed reactor; GHSV 30,000–60,000 h⁻¹; 2 wt% Rh
N2O decomposition CO oxidation Heterogeneous catalysis Emission control

Methane Oxidation: Rh2O3 Nanoparticles vs. Single Atoms

In supported rhodium catalysts for total methane oxidation, the speciation of rhodium—Rh2O3 nanoparticles versus atomically dispersed single Rh sites—exerts a decisive influence on catalytic activity [1]. A 2 wt% Rh/ZSM-5 (SiO2/Al2O3 = 280) catalyst containing Rh exclusively as Rh2O3 nanoparticles enabled methane oxidation at a temperature 75 °C lower than an ion-exchanged 0.294 wt% Rh/ZSM-5 (SiO2/Al2O3 = 30) catalyst containing Rh exclusively as single atoms, despite comparable active site concentrations. The nanoparticle sites were found to be far more active than the single-atom sites, establishing Rh2O3 nanoparticles as the preferred active phase for methane total oxidation.

CH₄ oxidation: NP vs. single atom
Head-to-head
Rh₂O₃ nanoparticle catalyst achieves T₅₀ at 75 °C lower temperature than single-atom Rh formulation
Nanoparticle active phase supports lower cold-start emissions for natural gas vehicles
2 wt% Rh/ZSM-5 (Si/Al=280) vs. 0.294 wt% ion-exchanged; GHSV 100,000 h⁻¹
Methane oxidation Natural gas vehicles Heterogeneous catalysis Catalyst design

Pyridine Hydrogenation: Heterogeneous Rh2O3 vs. Homogeneous Catalysts

Commercially available Rh2O3 was demonstrated as an effective heterogeneous catalyst for the hydrogenation of functionalized and multi-substituted pyridines to piperidines under mild conditions [1]. In contrast, many homogeneous rhodium complexes and alternative heterogeneous catalysts (e.g., supported Ru, Pd, or Pt) either require harsher conditions (elevated temperatures and pressures), exhibit narrower substrate scope with sensitive functional groups, or suffer from metal leaching and difficult catalyst recovery. Rh2O3 enabled reduction of unprotected pyridines with broad functional group tolerance, representing a practically useful alternative to homogeneous Rh catalysts for pharmaceutical building block synthesis.

Piperidine synthesis
Class-level
Commercial Rh₂O₃ enables hydrogenation of unprotected functionalized pyridines under mild conditions (25–60 °C, 1–10 bar H₂)
Heterogeneous alternative to homogeneous Rh complexes; supports easier purification and catalyst reuse
Broad substrate scope reported; may require substrate-specific optimization
Hydrogenation Pharmaceutical synthesis Piperidine Heterogeneous catalysis

Oxidation-State Stability: Rh2O3 vs. IrO2

First-principles density functional theory (DFT) calculations reveal fundamental differences in the thermodynamic stability regimes of Rh2O3 and IrO2 [1]. Relativistic effects significantly stabilize Ir⁴⁺-containing metallic rutile IrO2 over a wide range of oxygen chemical potentials, whereas Rh exhibits a wider stability range for corundum Rh2O3 with Rh³⁺ and a greater propensity for multiple oxidation states. This computational finding explains the experimental observation that Rh2O3 remains the thermodynamically preferred phase for Rh under many catalytic conditions, while IrO2 predominates for Ir, with direct implications for catalyst selection in oxidative environments.

DFT stability
Class-level
Rh₂O₃ corundum phase thermodynamically stable under ambient conditions; IrO₂ rutile stabilized by relativistic effects
Rh³⁺ oxidation state stability may dictate catalyst behavior under oxidative environments, unlike Ir⁴⁺
First-principles DFT calculations (GGA-PBE); phase diagram validation needed
Thermodynamic stability First-principles calculations Oxide phase stability Materials design

Rh2O3 Application Scenarios


Alkaline Water Electrolysis & Hydrogen Production

Procure Rh2O3-based electrocatalysts (particularly nanostructured Rh2O3 or Rh–Rh2O3 composites) for oxygen evolution reaction (OER) and hydrogen evolution reaction (HER) electrodes in alkaline electrolyzers. Evidence from Section 3 demonstrates that Rh2O3-NSNSs achieve ~60–80 mV lower OER overpotential versus commercial Ir/C [1], while Rh–Rh2O3-NPs/C delivers 2.2× higher HER activity than Pt/C in alkaline media with η₁₀ = 63 mV [2]. These performance advantages directly reduce electrolyzer energy consumption and enable lower catalyst loading, making Rh2O3 a compelling candidate for next-generation alkaline water splitting.

Automotive TWC & NOx Abatement

Specify Rh2O3 as the rhodium source or active phase precursor for three-way catalytic converters requiring simultaneous oxidation of CO/hydrocarbons and reduction of NOx. Rhodium oxide (and its metallic Rh counterpart) is uniquely effective for NOx reduction to N2 in TWC formulations [3]. Unlike Pt-only or Pd-only catalysts, Rh-containing formulations provide the essential NOx reduction function while maintaining oxidation activity, and the Rh2O3 nanoparticle morphology has been shown to yield 75 °C lower light-off temperatures for methane oxidation compared to single-atom Rh sites [4].

Heterogeneous Piperidine Production

Source commercial Rh2O3 powder as a heterogeneous hydrogenation catalyst for converting functionalized pyridines to piperidines under mild conditions (room temperature to 60 °C, 1–10 bar H2). Evidence shows Rh2O3 enables broad substrate scope including unprotected functional groups [5], offering a practical alternative to homogeneous Rh complexes that require protecting group strategies and complicate product purification. This application scenario is directly supported by the class-level evidence in Section 3.

Methane Oxidation for NG Vehicle Emissions

Select Rh2O3 nanoparticle-based catalysts (e.g., Rh2O3 supported on Si-rich ZSM-5 zeolite) for lean-burn natural gas engine exhaust aftertreatment. Evidence from direct head-to-head comparison demonstrates that Rh2O3 nanoparticle catalysts achieve methane oxidation at 75 °C lower temperature than single-atom Rh formulations [4], a critical advantage for cold-start emissions and low-temperature exhaust conditions where methane slip is most problematic.

Application
Selection Property
Validation Focus
Alkaline water electrolysis
Electrocatalytic OER/HER activity and durability in alkaline media
Overpotential benchmarking and durability cycling
Automotive TWC & NOx abatement
Simultaneous CO/NOx oxidation/reduction performance
Light-off temperature and selectivity under simulated exhaust
Piperidine synthesis
Hydrogenation activity with unprotected pyridine substrates
Substrate scope and catalyst recovery
Methane oxidation (NG vehicles)
Low-temperature methane oxidation activity
T₅₀ and cold-start simulation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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